N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide typically involves multiple steps. One common method begins with the preparation of the imidazolidinone core, which is achieved through the reaction of 2,3-dimethylphenyl isocyanate with cyclohexanecarboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- **Acetamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-
Uniqueness
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal stability and resistance to degradation .
Properties
Molecular Formula |
C19H22F3N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H22F3N3O3/c1-11-7-6-10-14(12(11)2)25-16(27)18(19(20,21)22,24-17(25)28)23-15(26)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
UODJPBOGGYUPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3CCCCC3)C |
Origin of Product |
United States |
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